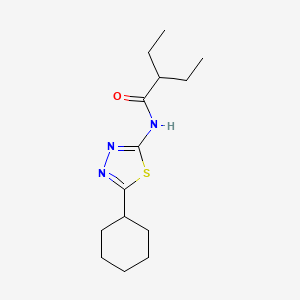
N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide, commonly known as BBSH, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has shown promising results in various studies related to cancer, diabetes, and autoimmune diseases. In
Wirkmechanismus
BBSH inhibits PTP activity by binding to the active site of the enzyme, thereby preventing the dephosphorylation of target proteins. This leads to the accumulation of phosphorylated proteins, which can have various downstream effects on cellular processes.
Biochemical and Physiological Effects:
BBSH has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, BBSH has been shown to have anti-inflammatory effects and can ameliorate symptoms in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BBSH has several advantages for lab experiments. It is a potent and selective inhibitor of N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide, which makes it a valuable tool for studying the role of N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide in various cellular processes. Additionally, it has shown promising results in various disease models, which makes it a potential therapeutic agent. However, there are also some limitations to using BBSH in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of BBSH can be challenging, and the compound can be expensive to produce.
Zukünftige Richtungen
There are several future directions for research on BBSH. One area of interest is the development of BBSH analogs that have improved potency and selectivity. Another area of interest is the investigation of BBSH's potential as a therapeutic agent for various diseases, including cancer, diabetes, and autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of BBSH and its downstream effects on cellular processes. Overall, BBSH has shown promising results in various studies, and further research on this compound could lead to the development of new therapies for various diseases.
Synthesemethoden
BBSH can be synthesized by the reaction of 4-chlorobenzenesulfonyl hydrazide and 2-bromobenzaldehyde in the presence of a base. The reaction yields a yellow crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
BBSH has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide, which are enzymes that play a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide has been linked to several diseases, including cancer, diabetes, and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2S/c14-13-4-2-1-3-10(13)9-16-17-20(18,19)12-7-5-11(15)6-8-12/h1-9,17H/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGNWDGZIVLVIZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)

![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
